Cas no 1218317-16-8 (Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester)

Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester is a synthetic organic compound featuring a benzene ring substituted with an acetic acid derivative, an amino group at the alpha position, and two methoxy groups at the 2,3-positions, esterified with methanol. This structure imparts versatility in organic synthesis, particularly as an intermediate in pharmaceutical and fine chemical applications. The methoxy and amino functional groups enhance reactivity, enabling selective modifications for targeted molecular frameworks. Its ester form improves solubility in organic solvents, facilitating handling in synthetic workflows. The compound’s well-defined stereochemistry and purity make it suitable for research in chiral synthesis and drug development.
Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester structure
1218317-16-8 structure
Product name:Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester
CAS No:1218317-16-8
MF:C11H15NO4
Molecular Weight:225.241103410721
CID:5591321
PubChem ID:60796321

Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester
    • EN300-1836123
    • CS-0346854
    • methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
    • 1218317-16-8
    • インチ: 1S/C11H15NO4/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9H,12H2,1-3H3
    • InChIKey: NJJQOCSLDYVLBW-UHFFFAOYSA-N
    • SMILES: C1(C(N)C(OC)=O)=CC=CC(OC)=C1OC

計算された属性

  • 精确分子量: 225.10010796g/mol
  • 同位素质量: 225.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 70.8Ų

じっけんとくせい

  • 密度みつど: 1.157±0.06 g/cm3(Predicted)
  • Boiling Point: 323.0±42.0 °C(Predicted)
  • 酸度系数(pKa): 6.76±0.10(Predicted)

Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1836123-2.5g
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8
2.5g
$1707.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417524-500mg
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8 98%
500mg
¥21067.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417524-50mg
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8 98%
50mg
¥17128.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417524-100mg
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8 98%
100mg
¥16562.00 2024-08-09
Enamine
EN300-1836123-0.05g
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8
0.05g
$732.0 2023-06-02
Enamine
EN300-1836123-5.0g
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8
5g
$2525.0 2023-06-02
Enamine
EN300-1836123-10.0g
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8
10g
$3746.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417524-250mg
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8 98%
250mg
¥18738.00 2024-08-09
Enamine
EN300-1836123-0.25g
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8
0.25g
$801.0 2023-06-02
Enamine
EN300-1836123-0.1g
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
1218317-16-8
0.1g
$767.0 2023-06-02

Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester 関連文献

Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl esterに関する追加情報

Introduction to Benzeneacetic Acid, α-Amino-2,3-Dimethoxy-, Methyl Ester (CAS No. 1218317-16-8)

Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester (commonly referred to as Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester) is a compound with the CAS registry number 1218317-16-8. This compound belongs to the class of organic compounds known as amino acids and their derivatives. The molecule consists of a benzene ring attached to an acetic acid group, which is further substituted with an amino group and two methoxy groups at the 2 and 3 positions of the benzene ring. The methyl ester functional group adds to its complexity and potential applications in various fields.

The structure of Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester makes it a versatile compound with potential applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its role in biochemistry and drug design due to its unique structural features. For instance, the presence of the amino group allows for potential peptide bond formation, while the methoxy groups provide additional chemical reactivity and solubility properties.

One of the most promising areas of research involving this compound is its application in drug discovery. The α-amino group in the molecule is known to play a critical role in enzyme inhibition and receptor binding. Recent studies have shown that derivatives of this compound can act as inhibitors of certain kinases, which are key targets in cancer therapy. The methyl ester group further enhances its pharmacokinetic properties by improving bioavailability and reducing degradation in biological systems.

In addition to its pharmaceutical applications, Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester has also been explored for its role in agrochemicals. The dimethoxy substituents on the benzene ring are known to confer herbicidal activity by interfering with plant hormone signaling pathways. Recent advancements in green chemistry have led to the development of more efficient synthesis methods for this compound, making it a sustainable option for agricultural applications.

The synthesis of Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have recently developed more environmentally friendly synthesis routes using catalytic systems that minimize waste and energy consumption. These methods not only improve the scalability of production but also align with global efforts toward sustainable chemistry.

From a materials science perspective, the unique combination of functional groups in this compound makes it a candidate for advanced materials such as polymers and coatings. The methyl ester group can serve as a reactive site for polymerization reactions, while the aromatic ring provides stability and mechanical strength to the resulting materials. Emerging research has explored its use in biodegradable polymers for packaging and biomedical applications.

In conclusion, Benzeneacetic acid, α-amino-2,3-dimethoxy-, methyl ester (CAS No. 1218317-16-8) is a multifunctional compound with diverse applications across various industries. Its structural features make it a valuable tool in drug discovery, agrochemicals, and materials science. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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